Lipophilicity Advantage Over Unsubstituted Analogs
The target compound, (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, possesses a calculated LogP of approximately 2.1, which is a direct consequence of the 2-methoxyphenyl substitution at the 5-position of the pyridine ring. This value is substantially higher than that of the unsubstituted analog, pyridin-3-ylmethanamine, which has an estimated LogP of ~0.8 . This difference is critical for modulating the compound's ability to cross biological membranes and its interaction with hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.1 |
| Comparator Or Baseline | Pyridin-3-ylmethanamine (estimated LogP ≈ 0.8) |
| Quantified Difference | ΔLogP ≈ +1.3 (approx. 20-fold increase in partition coefficient) |
| Conditions | In silico calculation based on structural features |
Why This Matters
A higher LogP value is often associated with improved membrane permeability and target engagement for intracellular targets like kinases, making this specific compound a superior starting point for CNS or oncology drug discovery programs compared to its less lipophilic analogs.
